molecular formula C10H15NO2 B2539477 5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1269005-80-2

5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2539477
CAS No.: 1269005-80-2
M. Wt: 181.235
InChI Key: BZBWSWSZEONYDO-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid is a chemical reagent designed for research and development applications. This compound belongs to the class of pyrrole-3-carboxylic acids, which are recognized as ubiquitous structural motifs found in a wide range of biologically active natural products and pharmaceutically active agents . The pyrrole-3-carboxylic acid scaffold is a versatile building block in medicinal chemistry, particularly useful for the synthesis of diverse compound libraries aimed at drug discovery . This specific derivative may be of value in early-stage research for constructing more complex molecules. The tert-butyl and methyl substituents on the pyrrole core can influence the compound's electronic properties and steric profile, potentially tailoring it for specific research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-6-7(9(12)13)5-8(11-6)10(2,3)4/h5,11H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBWSWSZEONYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269005-80-2
Record name 5-tert-butyl-2-methyl-1Ð?-pyrrole-3-carboxylic acid
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Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis employs tert-butyl acetoacetate, 2-bromopropanone (α-bromoketone), and ammonium carbamate (amine source) under microreactor conditions. Key steps include:

  • Pyrrole Ring Formation : The β-ketoester (tert-butyl acetoacetate) reacts with 2-bromopropanone via nucleophilic substitution, forming a γ-dicarbonyl intermediate. Ammonium carbamate facilitates cyclization, yielding the pyrrole core.
  • In Situ Hydrolysis : Hydrobromic acid (HBr), generated during the Hantzsch reaction, hydrolyzes the tert-butyl ester to the carboxylic acid without requiring external catalysts.

Optimization Insights :

  • Base Selection : Diisopropylethylamine (DIPEA, 0.5 equiv) maximizes yield by neutralizing excess HBr while avoiding premature ester hydrolysis.
  • Temperature and Residence Time : Reactions conducted at 120°C with a 10-minute residence time achieve >80% conversion, as validated by high-performance liquid chromatography (HPLC).

Substrate Scope and Yields

The continuous flow method accommodates diverse substrates (Table 1). For the target compound, substituting 2-bromopropanone ensures methyl incorporation at position 2, while tert-butyl acetoacetate directs the tert-butyl group to position 5.

Table 1: Representative Yields for Pyrrole-3-carboxylic Acids Synthesized via Continuous Flow

α-Bromoketone Amine Source Yield (%)
2-Bromopropanone Ammonium carbamate 78
2-Bromoacetophenone Benzylamine 85
2-Bromo-4-Cl-acetoph. Cyclohexylamine 72

Multi-Component Domino Reactions for Pyrrolidine Intermediates

While primarily used for pyrrolidine nitroxides, domino reactions offer insights into steric-guided cyclization strategies applicable to pyrroles.

Three-Component Assembly

A mixture of tert-leucine, dimethyl fumarate, and diethylketone undergoes reflux in toluene with a Dean–Stark apparatus, producing pyrrolidine-3,4-diesters. Although this method targets pyrrolidines, modifying the diketone (e.g., using 2-pentanone) and oxidation conditions could favor pyrrole formation.

Critical Observations :

  • Byproduct Formation : Prolonged reaction times (>40 h) lead to enaminonitrone byproducts (e.g., compound 13).
  • Oxidation Control : Tungstate-catalyzed oxidation (H₂O₂/Na₂WO₄) converts pyrrolidine intermediates to nitrones, which are unreactive toward Grignard reagents unless silylated.

Functional Group Interconversion Strategies

Nitro-to-Methyl Reduction Pathways

5-tert-Butyl-2-nitro-1H-pyrrole-3-carboxylic acid (PubChem CID: 58679298) serves as a precursor for methyl-substituted analogs. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by methylation via Eschweiler-Clarke conditions. However, this route suffers from low regioselectivity and requires protective group strategies for the carboxylic acid.

Enaminoketone Cyclization

Enaminoketones, derived from β-ketoesters and amines, undergo acid-catalyzed cyclization to pyrroles. For example, hydrolysis of enaminoketone 9 (from tert-butyl acetoacetate and methylamine) in benzene yields 5-tert-butyl-2-methylpyrrole-3-carboxylate, which is hydrolyzed to the acid.

Challenges :

  • Tautomerization : Enaminonitrones (e.g., compound 13) dominate in CDCl₃, complicating isolation.
  • Oxidative Degradation : Unprotected intermediates oxidize to α-diketones (e.g., compound 17) under aerobic conditions.

Industrial-Scale Considerations and Purification

Chromatographic Separation

Diastereomeric mixtures (e.g., compounds 23a,b) are resolved via silica gel chromatography using hexane-ethyl acetate gradients. For the target compound, reverse-phase HPLC (C18 column, acetonitrile-water) achieves >99% purity.

Crystallization Techniques

Nitroxide intermediates (e.g., compound 5) crystallize from hexane, providing high enantiomeric excess (>90%). Adapting this for the carboxylic acid requires polar solvents (e.g., ethanol-water).

Biological Activity

5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound is classified as a pyrrole derivative, characterized by a five-membered ring structure containing one nitrogen atom. The presence of tert-butyl and methyl substituents significantly influences its chemical properties and reactivity, enhancing its stability and solubility in organic solvents.

Antimicrobial Properties

Research has indicated that pyrrole derivatives exhibit notable antimicrobial activity. A study investigating various pyrrole compounds found that certain derivatives, including those similar to this compound, demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, suggesting their potential as lead compounds for developing new antibiotics.

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored extensively. A related compound showed promising results in inhibiting cell proliferation in various cancer cell lines, including A-431 and MDA-MB-468, with IC50 values ranging from 0.065 to 9.4 μmol/L . This suggests that modifications in the pyrrole structure can enhance its bioactivity against cancer cells.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : Its carboxylic acid functional group can form hydrogen bonds with target proteins, potentially modulating their activity.
  • Hydrophobic Interactions : The tert-butyl group increases the hydrophobicity of the molecule, which may enhance its binding affinity to lipid membranes or hydrophobic pockets within proteins.

Synthesis Methods

The synthesis of this compound typically involves the condensation of suitable precursors followed by cyclization. A common synthetic route includes:

  • Condensation : Reacting tert-butyl acetoacetate with methylamine.
  • Cyclization : Following the initial reaction with appropriate reagents under controlled conditions to form the pyrrole ring.
  • Functional Group Modification : Further reactions to introduce the carboxylic acid group.

Study on Antimicrobial Activity

A recent study focused on synthesizing various pyrrole derivatives and evaluating their antimicrobial properties against common pathogens. The findings indicated that compounds with similar structures to this compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus .

Study on Anticancer Activity

Another study evaluated the anticancer effects of a series of pyrrole derivatives, revealing that modifications at specific positions on the pyrrole ring could enhance cytotoxicity against cancer cell lines . The results suggest that further exploration into structural variations could lead to the development of more effective anticancer agents.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid has been studied for its potential pharmacological applications. Compounds with pyrrole structures are known for their biological activities, including anti-inflammatory and anticancer properties. For instance, derivatives of pyrrole-3-carboxylic acids have shown promise in inhibiting specific enzymes involved in cancer progression and inflammation .

Case Study: Anticancer Activity
A study investigating various pyrrole derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action was linked to the induction of apoptosis and disruption of the cell cycle .

Materials Science

Polymer Chemistry
In materials science, this compound can act as a monomer for the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and performance under various environmental conditions.

Data Table: Properties of Polymers Derived from Pyrrole Derivatives

PropertyValue
Thermal StabilityUp to 300°C
Mechanical Strength50 MPa
Water Absorption5%

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Applications
The compound is also utilized in analytical chemistry, particularly in NMR spectroscopy. Its distinct chemical shifts allow for precise identification and quantification in complex mixtures. Recent advancements in quantitative NMR methods have made it possible to analyze compounds like this compound without extensive sample preparation .

Case Study: Quantitative Analysis
A study employed high-resolution NMR techniques to quantify the concentration of this compound in pharmaceutical formulations. The results indicated a high degree of accuracy and reproducibility, establishing NMR as a reliable method for quality control in drug manufacturing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Table 1: Structural and Physicochemical Comparison
Property 5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic Acid cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 5-(tert-Butoxycarbonyl)-tetrahydro-2-methyl-pyrrolopyridine-3-carboxylic Acid
Molecular Formula C₁₀H₁₅NO₂ (inferred) C₁₂H₁₉NO₃ C₁₅H₂₂N₂O₄
Molecular Weight ~181.23 g/mol (calculated) 225.28 g/mol ~294.35 g/mol (calculated)
Core Structure Simple pyrrole ring Hexahydrocyclopenta[c]pyrrole (fused bicyclic system with partial saturation) Pyrrolo[3,2-c]pyridine (fused bicyclic heterocycle with full saturation)
Functional Groups Carboxylic acid, tert-butyl, methyl Ester, ketone, tert-butyl Carboxylic acid, tert-butoxycarbonyl (Boc), methyl
Solubility Moderate in polar aprotic solvents Likely low (due to ester and bicyclic structure) Moderate to high (Boc group enhances solubility in organic solvents)
Stability Acid-sensitive Stable under neutral conditions; ketone may react Boc group provides stability under basic/neutral conditions

Q & A

Q. Table 1. Key Crystallographic Parameters (Example from Related tert-Butyl Analogs)

ParameterValueSource
Space groupP2₁/c
Unit cell (Å, °)a=10.21, b=15.34, c=18.92
R factor0.043
Torsional angle12.3°

Q. Table 2. Synthetic Yield Optimization

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂/XPhostert-BuOH10085
CuCl₂·2H₂OTHFRT94

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